B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid
Overview
Description
B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a thienylmethylamino carbonyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it a valuable tool in various fields of research.
Scientific Research Applications
B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
Target of Action
The primary target of B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid, also known as (4-{[(thiophen-2-yl)methyl]carbamoyl}phenyl)boronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s boronic acid group is known to be relatively stable, readily prepared, and generally environmentally benign , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of the compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also makes it environmentally benign .
Future Directions
The future directions for research into “B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid” and other boronic acids could involve further exploration of their use in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling . Additionally, new synthesis methods and applications for boronic acids could be developed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of various functional groups, making it a versatile method for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki–Miyaura coupling reaction allows for the efficient production of this compound on a larger scale. The use of readily available starting materials and the relatively mild reaction conditions contribute to the feasibility of industrial production.
Chemical Reactions Analysis
Types of Reactions
B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can undergo reduction to form alcohols or amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Thiophene derivatives: Compounds containing the thienyl group, which exhibit similar chemical properties.
Aminocarbonyl compounds: Molecules with an aminocarbonyl group that share similar reactivity.
Uniqueness
B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
[4-(thiophen-2-ylmethylcarbamoyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3S/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPRZKVMGDJBDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=CS2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191286 | |
Record name | B-[4-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401191286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874460-04-5 | |
Record name | B-[4-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874460-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401191286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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